molecular formula C12H12N2O3Se B610788 [2-(2-selenocyanatoethylcarbamoyl)phenyl] acetate

[2-(2-selenocyanatoethylcarbamoyl)phenyl] acetate

Cat. No.: B610788
M. Wt: 311.21 g/mol
InChI Key: YJLOEJJBOLNYTM-UHFFFAOYSA-N
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Description

[2-(2-selenocyanatoethylcarbamoyl)phenyl] acetate is an organic compound that contains selenium, a trace element known for its biological significance

Scientific Research Applications

[2-(2-selenocyanatoethylcarbamoyl)phenyl] acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other selenium-containing compounds.

    Biology: Studied for its potential antioxidant properties and its role in redox biology.

    Medicine: Investigated for its anticancer properties due to the presence of selenium, which is known to have chemopreventive effects.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.

Future Directions

The introduction of selenium into organic scaffolds, as seen in Se-NSAID-8, has been demonstrated to be a promising framework in the field of medicinal chemistry . This work constitutes the first report on in vitro and in vivo anticancer activity of an unprecedented Se-NSAID hybrid derivative and its rational use for developing precursors for bioisosteric selenocompounds with appealing therapeutic applications .

Mechanism of Action

Target of Action

Se-NSAID-8 primarily targets the NF-ĸB pathways . It inhibits the activation of proinflammatory and pro-survival NF-ĸB pathways, and also inhibits the expression of anti-apoptotic targets downstream of NF-ĸB, such as Bcl-xL, Mcl-1, and survivin .

Mode of Action

Se-NSAID-8 interacts with its targets by inhibiting the activation of proinflammatory and pro-survival NF-ĸB pathways . This inhibition results in a decrease in the expression of anti-apoptotic targets downstream of NF-ĸB, such as Bcl-xL, Mcl-1, and survivin .

Biochemical Pathways

The primary biochemical pathway affected by Se-NSAID-8 is the NF-ĸB pathway . By inhibiting this pathway, Se-NSAID-8 can reduce inflammation and promote apoptosis, leading to potential anticancer effects .

Pharmacokinetics

NSAIDs are mainly administered orally and are rapidly and extensively absorbed from the stomach and proximal small intestine . They undergo metabolism, primarily in the liver, and are excreted either via transformation into inactive metabolites or direct excretion of the active entity .

Result of Action

Se-NSAID-8 has demonstrated anticancer activity and gastroprotective effects . It induces cell cycle arrest and activation of apoptosis . These actions can accelerate ulcer healing and potentially be used to study pancreatic and colorectal cancer .

Action Environment

The action of Se-NSAID-8 can be influenced by environmental factors. For instance, the compound’s lipophilicity may affect its anticancer activity . Additionally, the compound’s antioxidant activity was shown to be time- and dose-dependent , suggesting that the duration of exposure and dosage could influence its efficacy.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-selenocyanatoethylcarbamoyl)phenyl] acetate typically involves the reaction of 2-(2-aminoethylcarbamoyl)phenyl acetate with selenium cyanide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or acetonitrile, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

[2-(2-selenocyanatoethylcarbamoyl)phenyl] acetate undergoes various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

    Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Selenoxide, selenone derivatives.

    Reduction: Selenide derivatives.

    Substitution: Various substituted phenyl acetate derivatives.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl selenocyanate
  • p-Xylene selenocyanate
  • Selenocysteine derivatives

Uniqueness

[2-(2-selenocyanatoethylcarbamoyl)phenyl] acetate is unique due to its specific structure, which combines a selenocyanate group with a phenyl acetate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[2-(2-selenocyanatoethylcarbamoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3Se/c1-9(15)17-11-5-3-2-4-10(11)12(16)14-6-7-18-8-13/h2-5H,6-7H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLOEJJBOLNYTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)NCC[Se]C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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